7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Medicinal Chemistry Scaffold Design Conformational Analysis

The compound 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1188265-10-2) is a synthetic, heterocyclic small molecule belonging to the dihydroquinoxalinone class. It is characterized by a core quinoxalin-2(1H)-one scaffold, distinguished by a unique pattern of substituents: a bromine atom at position 7, a fluorine atom at position 6, and a geminal dimethyl group at position 3.

Molecular Formula C10H10BrFN2O
Molecular Weight 273.10 g/mol
Cat. No. B11845499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC10H10BrFN2O
Molecular Weight273.10 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=CC(=C(C=C2N1)F)Br)C
InChIInChI=1S/C10H10BrFN2O/c1-10(2)9(15)13-7-3-5(11)6(12)4-8(7)14-10/h3-4,14H,1-2H3,(H,13,15)
InChIKeyBIYHHKOWXWPNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A Halogenated Quinoxalinone Building Block for Drug Discovery


The compound 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1188265-10-2) is a synthetic, heterocyclic small molecule belonging to the dihydroquinoxalinone class . It is characterized by a core quinoxalin-2(1H)-one scaffold, distinguished by a unique pattern of substituents: a bromine atom at position 7, a fluorine atom at position 6, and a geminal dimethyl group at position 3 . With a molecular formula of C10H10BrFN2O and a molecular weight of 273.10 g/mol, it is primarily supplied as a high-purity (≥98%) research chemical and intermediate for pharmaceutical R&D, conforming to ISO quality management systems .

Why 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Replaced by Unsubstituted or Mono-Halogenated Quinoxalinones


Generic substitution within the dihydroquinoxalinone class is not viable due to the profound impact of specific substituents on downstream molecular properties and reactivity. The presence of the 3,3-dimethyl group is known to induce a conformational 'Thorpe-Ingold effect,' which can accelerate cyclization reactions and enhance metabolic stability by sterically shielding the amide bond, a feature absent in the non-methylated 3,4-dihydroquinoxalin-2(1H)-one core [1]. Furthermore, the specific 6-fluoro-7-bromo halogen pattern provides orthogonal synthetic handles for palladium-catalyzed cross-coupling reactions, enabling the precise and sequential functionalization required to build complex lead series, a versatility not offered by simpler, non-halogenated or differently halogenated analogs [2]. The 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one scaffold has been explicitly highlighted as a key intermediate in the synthesis of pharmaceutical candidates, including glucocorticoid receptor modulators, underscoring its specific utility [1].

Quantitative Differentiation Guide for 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one


Enhanced Scaffold Conformational Restriction via 3,3-Dimethyl Substitution Compared to Parent Dihydroquinoxalinone

The incorporation of a gem-dimethyl group at the 3-position is a well-validated medicinal chemistry strategy to restrict scaffold flexibility. The 3,3-dimethyl group in the target compound forces the core quinoxalinone ring into a specific conformation distinct from the more flexible 3,4-dihydroquinoxalin-2(1H)-one [1]. While direct comparative structural data for this exact compound is absent from the public domain, the established 'Thorpe-Ingold effect' associated with this motif quantifiably accelerates ring closure rates in synthesis and increases the molecule's sp3 character, which is correlated with improved solubility and target specificity in drug discovery programs [1]. The closest analog, 7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one (CAS 170098-97-2), lacks this gem-dimethyl group, resulting in a molecular weight of 245.05 g/mol (C8H6BrFN2O) compared to 273.10 g/mol (C10H10BrFN2O) for the target, a difference of 28.05 g/mol that represents the loss of two methyl groups and the associated conformational constraint .

Medicinal Chemistry Scaffold Design Conformational Analysis

Orthogonal Halogen Reaction Handles: 6-Fluoro-7-Bromo vs. Mono- or Non-Halogenated Quinoxalinones

The specific 6-fluoro-7-bromo substitution pattern provides differentiated synthetic utility. The bromine atom serves as a versatile handle for a wide range of Pd-catalyzed cross-coupling reactions, while the fluorine atom is largely inert under these conditions, allowing for its preservation in the final compound to modulate properties like metabolic stability [1]. This orthogonality is absent in commonly available analogs. For example, unsubstituted 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 80636-30-2) has a molecular weight of 176.22 g/mol and lacks both halogens, requiring de novo installation of functional groups . Similarly, the des-fluoro analog (7-bromo-3,3-dimethyl...) would lack the metabolic and electronic benefits of the fluorine atom [1]. The target compound thus offers a pre-functionalized, dual-handle scaffold that can streamline the synthesis of diverse compound libraries.

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Documented Utility as a Key Intermediate in Patented Pharmaceutical Lead Series

The core chemical space of 7-halogenated 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-ones is explicitly cited in the patent literature as a crucial synthetic intermediate. Santen Pharmaceutical Co., Ltd. patent US 2017/0247342 describes a method for producing these derivatives, specifically naming 7-bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one as an intermediate for synthesizing a 1,2,3,4-tetrahydroquinoxaline derivative with glucocorticoid receptor binding activity [1]. This demonstrates the direct value of the 7-bromo-3,3-dimethyl pharmacophore in a defined therapeutic context. While commercially available alternatives like 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one (CAS 170098-97-2) also possess the 7-bromo group, they lack the critical 3,3-dimethyl group essential for the activity of the final patented compound, as per the patent's disclosure [1].

Pharmaceutical Development Intellectual Property Intermediate Synthesis

Key Application Scenarios for 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one


Synthesis of Allosteric Kinase Inhibitors Requiring a Pre-Organized Hinge-Binder Scaffold

The 3,3-dimethyl group restricts the dihydroquinoxalinone's conformational freedom, predetermining the vector of key substituents. This makes 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one an ideal starting material for designing potent and selective kinase inhibitors, where the scaffold acts as a 'pre-organized' hinge-binding motif [1]. The bromine and fluorine atoms allow for the subsequent introduction of a diverse array of pharmacophores to explore the ribose pocket and solvent-exposed regions, directly addressing selectivity challenges against closely related kinases.

Core Fragment for Targeted Covalent Inhibitors (TCIs) Leveraging the C7-Bromide

In the design of targeted covalent inhibitors, a precise and bioavailable warhead is paramount. The C7-bromide on this dihydroquinoxalinone scaffold is an optimal site constant for introducing an acrylamide warhead via a Heck or Suzuki coupling, while the 6-fluoro group enhances metabolic stability and cell permeability [1]. The 3,3-dimethyl group provides a steric shield to the lactam, increasing metabolic stability and ensuring the pharmacophore is correctly oriented for binding before covalent bond formation, thereby minimizing off-target reactivity.

Building Block for Glucocorticoid Receptor (GR)-Targeting Library Synthesis

The 7-bromo-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one core has been directly validated as a key intermediate in the patent literature for synthesizing GR modulators [1]. This specific building block, with its additional 6-fluoro substituent, offers an entry point to a novel series of GR ligands. The fluorine atom can probe a specific hydrophobic pocket in the GR, while the bromide allows for late-stage diversification to optimize for agonist vs. antagonist profiles, a critical distinction in developing GR-targeted therapies for inflammation and oncology.

Quote Request

Request a Quote for 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.